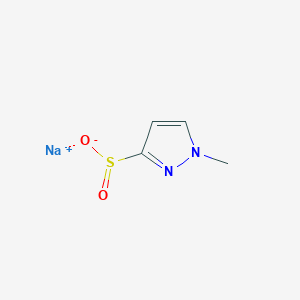
Sodium 1-methyl-1H-pyrazole-3-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 1-methyl-1H-pyrazole-3-sulfinate is a chemical compound with the molecular formula C4H5N2NaO2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
準備方法
The synthesis of sodium 1-methyl-1H-pyrazole-3-sulfinate typically involves the reaction of 1-methyl-1H-pyrazole with sulfur dioxide and a base such as sodium hydroxide. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
Sodium 1-methyl-1H-pyrazole-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield sulfinate salts.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Sodium 1-methyl-1H-pyrazole-3-sulfinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
作用機序
The mechanism of action of sodium 1-methyl-1H-pyrazole-3-sulfinate involves its interaction with molecular targets through its sulfinate group. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function. The specific pathways involved depend on the biological or chemical context in which the compound is used .
類似化合物との比較
Sodium 1-methyl-1H-pyrazole-3-sulfinate can be compared with other similar compounds such as:
Sodium 1-methyl-1H-pyrazole-4-sulfinate: Similar in structure but with the sulfinate group at a different position on the pyrazole ring.
1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride: A derivative with additional amine groups, used in different chemical reactions.
The uniqueness of this compound lies in its specific reactivity and the position of the sulfinate group, which influences its chemical behavior and applications.
生物活性
Sodium 1-methyl-1H-pyrazole-3-sulfinate (Na-MPS) is a chemical compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of Na-MPS, including its pharmacological implications, synthesis methods, and comparisons with related compounds.
Chemical Structure and Properties
Na-MPS is characterized by its unique pyrazole ring structure, which includes a methyl group and a sulfinyl group. The molecular formula is C4H5N2O2S, and it has a molecular weight of approximately 181.25 g/mol. The specific arrangement of these functional groups contributes to its reactivity and biological activity.
Pharmacological Activity
Research indicates that Na-MPS exhibits various biological activities, making it a compound of interest for therapeutic applications. Notably, compounds with similar pyrazole structures have been shown to possess a broad spectrum of pharmacological effects:
- Anti-inflammatory Activity : Pyrazole derivatives are known for their anti-inflammatory properties. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Properties : Na-MPS and its analogs have been tested against various bacterial strains. In vitro studies have shown promising results against pathogens such as E. coli and Staphylococcus aureus, indicating potential use as antimicrobial agents .
- Anticancer Activity : Recent investigations into pyrazole derivatives have highlighted their antiproliferative effects against cancer cell lines. For example, some derivatives have shown significant inhibition of cancer cell growth at low micromolar concentrations .
Synthesis Methods
The synthesis of Na-MPS can be achieved through several methods, including:
- Refluxing Pyrazole with Sulfinyl Chloride : This method involves the reaction of 1-methylpyrazole with sulfinyl chloride in the presence of a base.
- Microwave-Assisted Synthesis : Utilizing microwave irradiation can enhance the reaction rates and yield of Na-MPS, making it a more efficient synthetic route .
- Ultrasound-Assisted Synthesis : Similar to microwave methods, ultrasound can be employed to facilitate the synthesis process, improving yields and reducing reaction times .
Comparative Analysis with Related Compounds
A comparative analysis of Na-MPS with other pyrazole derivatives reveals distinct biological activities based on structural modifications. The following table summarizes key similarities and differences:
| Compound Name | Similarity | Key Features |
|---|---|---|
| 1-Methyl-1H-pyrazole-4-sulfinate | 0.60 | Different substitution pattern affecting reactivity |
| 3-Methyl-1H-pyrazole-4-sulfinate | 0.70 | Contains methyl group at a different position |
| 1H-Pyrazole-4-sulfonamide | 0.89 | Potential similar biological activity |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole | 0.50 | Incorporates fluorine substituents affecting reactivity |
This table illustrates that while Na-MPS shares structural similarities with other compounds, its unique combination of functional groups allows for distinct biological activities.
Case Studies
Several case studies highlight the potential applications of Na-MPS in pharmacology:
- Study on Anti-inflammatory Effects : A study conducted on various pyrazole derivatives demonstrated that certain compounds exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
- Antimicrobial Efficacy : Research evaluating the antimicrobial properties of Na-MPS showed effective inhibition against Bacillus subtilis and Aspergillus niger, suggesting its potential as an antimicrobial agent in clinical settings .
特性
CAS番号 |
1616974-34-5 |
|---|---|
分子式 |
C4H5N2NaO2S |
分子量 |
168.15 g/mol |
IUPAC名 |
sodium;1-methylpyrazole-3-sulfinate |
InChI |
InChI=1S/C4H6N2O2S.Na/c1-6-3-2-4(5-6)9(7)8;/h2-3H,1H3,(H,7,8);/q;+1/p-1 |
InChIキー |
DKSGPIJWYRANJW-UHFFFAOYSA-M |
正規SMILES |
CN1C=CC(=N1)S(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















